![molecular formula C16H13N3O3 B12936468 1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole CAS No. 61320-50-1](/img/structure/B12936468.png)
1-{2-[(2-Nitrophenyl)methoxy]phenyl}-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole is an organic compound that features a nitrobenzyl group attached to a phenyl ring, which is further connected to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole typically involves the following steps:
Formation of Benzyl Ether: The nitrobenzyl group is then attached to the phenyl ring through an etherification reaction, often using a base such as sodium hydride.
Imidazole Ring Formation: The final step involves the formation of the imidazole ring, which can be achieved through cyclization reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The benzyl ether linkage can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted benzyl ethers.
Aplicaciones Científicas De Investigación
1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the design of photo-responsive polymer networks and smart coatings.
Mecanismo De Acción
The mechanism of action of 1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. For example, as a photoremovable protecting group, it undergoes photolysis upon exposure to light, leading to the release of the protected functional group. In antiviral applications, it inhibits deubiquitinase enzymes, thereby preventing the replication of viruses .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzyl Alcohol: Similar in structure but lacks the imidazole ring.
2-Nitrobenzyl Chloride: Contains a chloride group instead of the imidazole ring.
2-Nitrobenzyl Bromide: Contains a bromide group instead of the imidazole ring.
Uniqueness
1-(2-((2-Nitrobenzyl)oxy)phenyl)-1H-imidazole is unique due to the presence of both the nitrobenzyl group and the imidazole ring, which confer distinct chemical properties and potential applications. Its ability to act as a photoremovable protecting group and its antiviral activity make it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
61320-50-1 |
|---|---|
Fórmula molecular |
C16H13N3O3 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
1-[2-[(2-nitrophenyl)methoxy]phenyl]imidazole |
InChI |
InChI=1S/C16H13N3O3/c20-19(21)14-6-2-1-5-13(14)11-22-16-8-4-3-7-15(16)18-10-9-17-12-18/h1-10,12H,11H2 |
Clave InChI |
YMNXVPMZBYLODK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=CC=C2N3C=CN=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


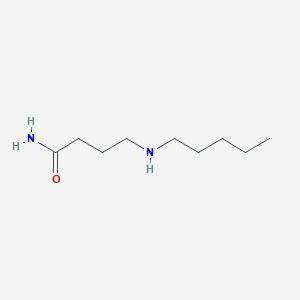
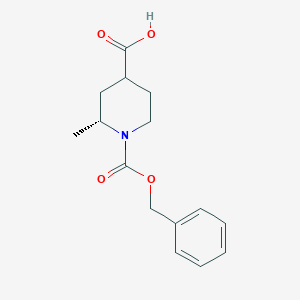


![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)
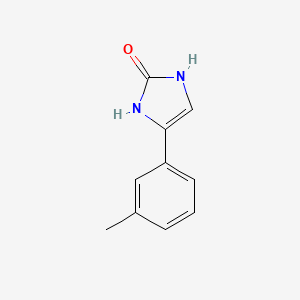

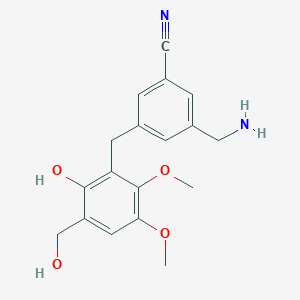

![1,4-Dihydro[1]benzopyrano[3,4-d]imidazole-2(3H)-thione](/img/structure/B12936457.png)
![(1R,3S)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B12936460.png)
![[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride](/img/structure/B12936466.png)
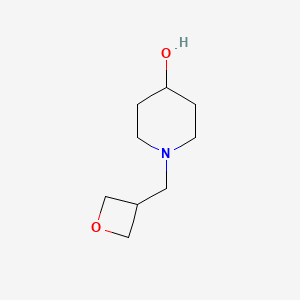
![N1-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine](/img/structure/B12936488.png)
